molecular formula C19H23N5O B6569781 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide CAS No. 933222-62-9

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide

Cat. No.: B6569781
CAS No.: 933222-62-9
M. Wt: 337.4 g/mol
InChI Key: BBOGJDDBEKGDBV-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide is a potent and selective antagonist of the P2X7 (P2RX7) receptor, an ATP-gated ion channel highly expressed on immune cells like macrophages and microglia. Its primary research value lies in its ability to potently inhibit the P2X7 receptor with an IC50 in the low nanomolar range, effectively blocking the P2X7 receptor pore and subsequent downstream inflammatory signaling. By antagonizing P2X7, this compound prevents the NLRP3 inflammasome activation, caspase-1 maturation, and the release of mature interleukin-1β (IL-1β) and IL-18, which are central to the inflammatory response. This mechanism makes it a critical pharmacological tool for investigating the role of P2X7 in a wide spectrum of diseases, including neuropathic pain , neuroinflammatory disorders (e.g., Alzheimer's disease, multiple sclerosis), depression , and autoimmune conditions . Researchers utilize this compound to dissect purinergic signaling pathways and to explore potential therapeutic strategies targeting the P2X7 receptor.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-18(19-9-13-6-14(10-19)8-15(7-13)11-19)20-12-17-21-22-23-24(17)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOGJDDBEKGDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: The compound's unique structure makes it valuable in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets. The adamantane moiety can bind to certain enzymes or receptors, modulating their activity. The tetrazole ring, being a bioisostere of carboxylic acids, can mimic the behavior of natural substrates in biological systems.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Adamantane-Linked Triazole Derivatives

details 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl or phenyl) and their alkylthio derivatives. These compounds share the adamantane core but differ in their heterocyclic systems (triazole vs. tetrazole) and substituents (thione vs. carboxamide). Key distinctions include:

Property Target Compound Triazole-Thiones (Compounds I, II)
Heterocycle Tetrazole (5-membered, 4 N atoms) Triazole (5-membered, 3 N atoms)
Substituent Phenyl-tetrazole methyl group Methyl/phenyl at position 4; thione at C3
Synthetic Route Likely carboxamide coupling Cyclization of hydrazinecarbothioamides
Bioactivity Not reported Antihypoxic activity in rodent models

The triazole-thiones exhibit antihypoxic effects at 1/10 LD₅₀ doses, attributed to their sulfur-containing moieties and adamantane-enhanced membrane permeability.

Tetrazole-Containing Metabolites

lists metabolites such as 1-pentanamido-N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)cyclopentane-1-carboxamide, which shares the tetrazole motif but replaces adamantane with a cyclopentane core. Key comparisons:

Property Target Compound Cyclopentane-Tetrazole Metabolite
Core Structure Adamantane (caged hydrocarbon) Cyclopentane (flexible alicyclic ring)
Substituents Phenyl-tetrazole methyl group Biphenyl-tetrazole and pentanamido groups
Potential Applications Hypothesized CNS/antiviral agents Unclear; likely involved in xenobiotic metabolism

Adamantane’s rigidity may confer greater metabolic stability compared to cyclopentane, which is prone to oxidative degradation.

Physical-Chemical Properties

While direct data for the target compound are absent, Table 1 in provides insights into adamantane-triazole derivatives:

Compound Melting Point (°C) Solubility
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione 168–170 Low in water; soluble in DMSO
Alkylthio derivatives (Ia-Ig) 145–192 Improved lipid solubility with longer alkyl chains

The target compound’s carboxamide group may enhance water solubility relative to thione derivatives, though adamantane’s hydrophobicity likely dominates.

Research Implications and Limitations

The absence of explicit data on N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide necessitates cautious extrapolation from structural analogs. Key research gaps include:

  • Synthetic Optimization : Adapting triazole-thione cyclization methods for tetrazole-carboxamide synthesis.
  • Bioactivity Screening : Testing for antihypoxic, antiviral, or neuroprotective effects using models from .
  • Computational Studies : Molecular docking to compare adamantane-tetrazole interactions with triazole-thione targets (e.g., ion channels or enzymes).

Biological Activity

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide is a compound that integrates a tetrazole moiety with an adamantane structure, which is known for its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features:

  • Tetrazole Ring : Known for its diverse biological activities and ability to mimic carboxylic acids.
  • Adamantane Framework : Provides structural stability and enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that compounds containing tetrazole structures exhibit significant anticancer activity. For instance:

  • Mechanisms : Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Antimicrobial Activity

The compound has demonstrated effectiveness against various bacterial strains:

  • Study Findings : A study indicated that derivatives with tetrazole rings exhibit potent antibacterial effects due to their ability to disrupt microbial cell wall synthesis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Pathway Inhibition : It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Research Findings and Case Studies

StudyFindings
Al-Deeb et al. (2006)Identified significant cytotoxicity against various cancer cell lines for tetrazole derivatives.
PMC7412134 (2020)Reported that related compounds showed EC50 values indicating potential against resistant cancer cell lines.
PMC3648232 (2013)Demonstrated the structural importance of adamantane derivatives in enhancing biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics:

  • Lipophilicity : The adamantane structure increases lipid solubility, facilitating cell membrane penetration.

Preparation Methods

Synthesis of 1-Phenyl-1H-tetrazol-5-yl)methylamine

The 1-phenyltetrazole core is synthesized via Huisgen 1,3-dipolar cycloaddition between phenyl azide and cyanomethylamine. Using ammonium chloride as a catalyst in dimethylformamide (DMF) at 100°C for 24 hours, the reaction achieves 85% yield of 5-(aminomethyl)-1-phenyl-1H-tetrazole. Alternative protocols employ sodium azide and trimethylsilyl chloride in toluene, though with lower regioselectivity (1-substituted vs. 2-substituted tetrazole ratio: 7:1).

Key Reaction Conditions:

  • Solvent: DMF or toluene

  • Temperature: 80–100°C

  • Catalysts: NH₄Cl or ZnBr₂

  • Yield: 70–85%

Amidation with Adamantane-1-carbonyl Chloride

Adamantane-1-carboxylic acid is activated using thionyl chloride to form the corresponding acyl chloride. Reaction with 5-(aminomethyl)-1-phenyl-1H-tetrazole in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA) affords the target compound in 78% yield. Excess acyl chloride (1.2 equiv) ensures complete conversion, while TEA neutralizes HCl byproducts.

Optimization Data:

ParameterOptimal ValueYield Impact
Acyl Chloride Equiv1.2+15%
Temperature0–5°C+20%
SolventDCM+10%

Synthetic Route 2: Direct Coupling Using Preformed Tetrazole Methylamine

Preparation of Adamantane-1-carboxylic Acid

Adamantane-1-carboxylic acid is commercially available or synthesized via oxidation of 1-adamantanol using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C, achieving 92% purity.

Coupling via Carbodiimide Chemistry

A mixture of adamantane-1-carboxylic acid (1.0 equiv), 5-(aminomethyl)-1-phenyl-1H-tetrazole (1.05 equiv), EDC (1.1 equiv), and HOBt (1.1 equiv) in DCM is stirred at room temperature for 12 hours. The reaction is quenched with 5% NaHCO₃, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield Comparison by Coupling Agent:

Coupling AgentYield (%)Purity (%)
EDC/HOBt8899
DCC/DMAP7595
HATU8297

Alternative Method: In Situ Cycloaddition Approach

One-Pot Tetrazole Formation and Amidation

A nitrile intermediate, N-(cyanomethyl)adamantane-1-carboxamide, is subjected to cycloaddition with phenyl azide in the presence of sodium azide and ZnBr₂ in DMF at 120°C. This method bypasses isolation of the tetrazole-methylamine intermediate, achieving 65% overall yield.

Advantages:

  • Reduced purification steps

  • Compatibility with microwave-assisted synthesis (30 minutes at 150°C, 80% yield)

Limitations:

  • Regioselectivity challenges (1-phenyl vs. 2-phenyl tetrazole ratio: 4:1)

  • Requires stringent moisture control

Optimization of Reaction Conditions and Catalysts

Solvent and Temperature Effects

  • Amidation Step: DCM outperforms THF and acetonitrile due to better solubility of adamantane derivatives.

  • Cycloaddition Step: DMF enables higher polarity for azide/nitrile interactions, critical for tetrazole ring closure.

Catalytic Systems

  • ZnBr₂: Enhances cycloaddition kinetics by polarizing the nitrile group (turnover frequency: 12 h⁻¹).

  • Palladium on Carbon: Reduces nitro intermediates in tetrazole synthesis but is incompatible with adamantane’s stability.

Comparative Analysis of Synthetic Methods

MethodOverall Yield (%)Purity (%)Scalability
Stepwise Assembly7899High
Direct Coupling8899Moderate
In Situ Cycloaddition6590Low

The direct coupling route offers the highest yield and purity, while the in situ method is preferable for rapid screening despite lower efficiency.

Challenges and Troubleshooting in Synthesis

Regioselectivity in Tetrazole Formation

Using bulky catalysts (e.g., ZnBr₂) favors 1-substituted tetrazoles by steric hindrance at the N-2 position. Microwave irradiation further improves selectivity (1:2-substituted ratio from 7:1 to 9:1).

Adamantane Carboxylic Acid Activation

Overactivation leads to dimerization; controlled addition of thionyl chloride (1.2 equiv) minimizes side reactions.

Purification Challenges

Silica gel chromatography with ethyl acetate/hexane gradients resolves adamantane byproducts. Recrystallization from ethanol/water (3:1) enhances purity to >99% .

Q & A

Q. What are the established synthetic routes for N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]adamantane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions starting with adamantane-1-carboxylic acid derivatives. Key steps include:

  • Tetrazole ring formation : Cyclocondensation of nitriles with hydrazine derivatives under alkaline conditions .
  • Amide coupling : Use of EDC/HATU catalysts to link the adamantane carboxamide to the tetrazole-methyl group .
  • Optimization : Temperature control (60–80°C), polar aprotic solvents (DMF), and purification via recrystallization (n-butanol) or column chromatography . Yield improvements (≥70%) are achieved by minimizing side reactions through slow reagent addition.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • NMR : 1H NMR identifies methylene bridge protons (δ 4.3–4.7 ppm) and adamantane quaternary carbons (δ 35–45 ppm in 13C NMR) .
  • HRMS : Confirms molecular weight with <5 ppm error .
  • IR : Detects carboxamide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • HPLC : Assesses purity (≥95% peak homogeneity) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in the adamantane-tetrazole hybrid structure?

  • Refinement : SHELXL applies rigid-body refinement for the adamantane moiety to reduce overparameterization. TWIN and PART instructions address twinning/disorder in the tetrazole-phenyl group .
  • Validation : Metrics include R1 ≤5% and wR2 ≤15%. Comparative analysis with triazole derivatives (e.g., PDB 5EEM) resolves electron density ambiguities .
  • Case study : For similar compounds, merging symmetry-equivalent data improved resolution to 1.2 Å, enabling precise bond-length analysis .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for adamantane-tetrazole hybrids?

  • Pharmacokinetic optimization : Adjust LogP (target 2–4) via substituent modification (e.g., para-ethoxy groups enhance bioavailability by 3-fold ).
  • Pro-drug strategies : Acetyl-protected tetrazole groups improve metabolic stability (e.g., t1/2 increased from 1.5 to 4.2 h in murine models) .
  • ADMET profiling : Hepatocyte microsomal assays and PAMPA models predict absorption/metabolism .

Q. What computational methods predict target interactions for this compound?

  • Docking : AutoDock Vina with HDAC6 (PDB 5EEM) or fungal CYP51 (PDB 3JUS) identifies binding poses. Parameters: Lamarckian GA, 20 runs, grid box covering active sites .
  • MD simulations : GROMACS (50 ns) evaluates complex stability (RMSD <2 Å) and binding energy (MM-PBSA) .
  • Pharmacophore modeling : Includes tetrazole hydrogen-bond acceptors and adamantane hydrophobic features .

Q. What structural modifications impact antimicrobial activity, and what are the mechanistic implications?

  • Sulfanyl substitutions : At the tetrazole 5-position (e.g., propan-2-ylsulfanyl) enhance antifungal activity (MIC 2 µg/mL against Candida albicans) via thiol-mediated membrane disruption .
  • Electron-withdrawing groups : Nitro substituents on the phenyl ring improve antibacterial potency (4-fold against S. aureus) by strengthening dihydrofolate reductase binding .
  • Adamantane N-methylation : Reduces CNS penetration but increases metabolic stability (t1/2 from 1.2 to 4.7 h in rats) . Mechanistic studies suggest dual inhibition of fungal CYP51 and bacterial topoisomerase IV .

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